molecular formula C9H15NO2 B1490604 1-Cyclobutylpyrrolidine-3-carboxylic acid CAS No. 1495946-12-7

1-Cyclobutylpyrrolidine-3-carboxylic acid

Cat. No. B1490604
CAS RN: 1495946-12-7
M. Wt: 169.22 g/mol
InChI Key: VVNRPYLACNCCAJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule is composed of a five-membered pyrrolidine ring attached to a cyclobutyl group and a carboxylic acid group . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists .


Physical And Chemical Properties Analysis

1-Cyclobutylpyrrolidine-3-carboxylic acid is a cyclic amino acid with unique physical and chemical properties. Carboxylic acids generally have high boiling points due to strong hydrogen bonding between molecules . They are also soluble in water, with solubility decreasing as the carbon chain length increases .

Future Directions

While specific future directions for 1-Cyclobutylpyrrolidine-3-carboxylic acid are not available, there is increasing interest in the field of pyrrolidine derivatives due to their potential applications in various fields of research and industry .

properties

IUPAC Name

1-cyclobutylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)7-4-5-10(6-7)8-2-1-3-8/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNRPYLACNCCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylpyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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